alpha-Trifluoromethylacryloyl chloride

Anionic polymerization Fluorinated monomers Reactivity order

alpha-Trifluoromethylacryloyl chloride (also named 2-(trifluoromethyl)prop-2-enoyl chloride, CAS 90715-73-4) is a fluorinated α,β-unsaturated acyl chloride with the molecular formula C₄H₂ClF₃O and a monoisotopic mass of 157.9746 g/mol. The compound combines an electrophilic acryloyl chloride warhead with a strongly electron-withdrawing α-trifluoromethyl (–CF₃) substituent, placing it at the intersection of organofluorine chemistry and reactive monomer technology.

Molecular Formula C4H2ClF3O
Molecular Weight 158.50 g/mol
CAS No. 90715-73-4
Cat. No. B8771474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Trifluoromethylacryloyl chloride
CAS90715-73-4
Molecular FormulaC4H2ClF3O
Molecular Weight158.50 g/mol
Structural Identifiers
SMILESC=C(C(=O)Cl)C(F)(F)F
InChIInChI=1S/C4H2ClF3O/c1-2(3(5)9)4(6,7)8/h1H2
InChIKeyHXSIAJREWWAACY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Trifluoromethylacryloyl Chloride (CAS 90715-73-4): Core Identity and Procurement-Relevant Characteristics


alpha-Trifluoromethylacryloyl chloride (also named 2-(trifluoromethyl)prop-2-enoyl chloride, CAS 90715-73-4) is a fluorinated α,β-unsaturated acyl chloride with the molecular formula C₄H₂ClF₃O and a monoisotopic mass of 157.9746 g/mol . The compound combines an electrophilic acryloyl chloride warhead with a strongly electron-withdrawing α-trifluoromethyl (–CF₃) substituent, placing it at the intersection of organofluorine chemistry and reactive monomer technology [1]. Its dual functionality—acid chloride for facile derivatization and activated vinyl group for addition polymerization—establishes it as a strategic building block distinct from non-fluorinated acryloyl or methacryloyl chlorides.

Why Acryloyl Chloride or Methacryloyl Chloride Cannot Replace alpha-Trifluoromethylacryloyl Chloride in Performance-Driven Synthesis


In-class acyl chlorides such as acryloyl chloride (CAS 814-68-6) and methacryloyl chloride (CAS 920-46-7) share the acryloyl chloride backbone but lack the α-trifluoromethyl group, which fundamentally alters both electronic character and polymerization behavior. The –CF₃ group exerts an electron-withdrawing Hammett σₘ value of +0.54 [1], substantially increasing the electrophilicity of the carbonyl carbon and the vinyl β-carbon relative to non-fluorinated analogs. Quantitatively, this translates into a 24-fold enhancement in radical addition reactivity for 2-trifluoromethylacrylate esters versus methacrylate esters [2], and a reversal of anionic homopolymerization capability: while poly(methyl methacrylate) is notoriously difficult to obtain anionically, 2-trifluoromethylacrylates readily homopolymerize under anionic conditions to yield high-molecular-weight products [3]. Consequently, selecting acryloyl chloride or methacryloyl chloride as a drop-in replacement would result in substantially lower reaction rates and would preclude access to polymers with the thermal, dielectric, and surface properties uniquely enabled by the –CF₃ substituent.

Quantitative Differentiation Evidence for alpha-Trifluoromethylacryloyl Chloride (CAS 90715-73-4) Versus Closest Analogs


Anionic Polymerization Reactivity: 2-Trifluoromethylacrylates Outperform Acrylates and Methacrylates

Pseudo-first-order rate constants (k′) measured for the reaction of fluorinated acrylates and methacrylates with diethyl(ethyl cyanoacetato)aluminum (Et₂AlECA) reveal a clear reactivity hierarchy: 2-trifluoromethylacrylates > acrylates > methacrylates. Specifically, CH₂=C(CF₃)COOC₂H₅ > CH₂=CHCOOCH₃ > CH₂=C(CH₃)COOCH₃ [1]. Across 18 monomers, every 2-trifluoromethylacrylate ranked higher than its acrylate and methacrylate counterparts in the same ester series. This enhanced anionic reactivity is attributed to the electron-withdrawing effect of the α-CF₃ group activating the vinyl moiety toward nucleophilic attack. In practical terms, CH₂=C(CF₃)COOC₂H₅ undergoes anionic homopolymerization readily with organoaluminum initiators, whereas CH₂=C(CH₃)COOCH₃ shows very low polymerization reactivity under identical conditions [1].

Anionic polymerization Fluorinated monomers Reactivity order

Radical Addition Reactivity: 24-Fold Enhancement of 2-Trifluoromethylacrylate vs Methacrylate Toward Carbon-Centered Radicals

Competitive radical trapping experiments using the Giese mercury method directly quantified the radical addition reactivity difference. t-Butyl 2-trifluoromethylacrylate (TBTFMA) was found to be approximately 24 times more reactive than t-butyl methacrylate (TBMA) toward the n-butyl radical [1]. When the attacking radical itself contained a CF₃ group (4,4,4-trifluorobutyl radical), the reactivity ratio dropped to approximately 12-fold, indicating a penultimate-unit suppression effect of the CF₃ group on the propagating radical. This 24× reactivity differential demonstrates that the α-CF₃ substituent dramatically enhances the electron deficiency of the vinyl double bond, making it significantly more susceptible to radical addition.

Radical polymerization Monomer reactivity ratio Penultimate effect

Carbonyl Electrophilicity: Hammett σₘ = +0.54 for CF₃ Quantifies the Electronic Activation Relative to –CH₃ (σₘ = –0.07)

The Hammett substituent constant provides a quantitative scale for the electronic effect of substituents on reaction centers. The trifluoromethyl group has a meta substituent constant σₘ = +0.54, whereas the methyl group has σₘ = –0.07 [1]. This difference of Δσₘ = +0.61 units indicates that the –CF₃ group is strongly electron-withdrawing while –CH₃ is weakly electron-donating. When positioned α to an acryloyl chloride carbonyl, this translates into a substantially more electrophilic carbonyl carbon and a more electron-deficient vinyl β-carbon for the target compound versus methacryloyl chloride. In the acyl chloride series, this enhanced electrophilicity accelerates both nucleophilic acyl substitution at the carbonyl and Michael-type addition at the vinyl group.

Physical organic chemistry Hammett equation Electrophilicity

Solid Polymer Electrolyte Performance: Ionic Conductivity of 2 × 10⁻⁴ S cm⁻¹ at 25 °C Achieved with 2-Trifluoromethylacrylate-Derived Copolymer

A random copolymer of vinylidene fluoride (VDF) and a 2-(trifluoromethyl)acrylate monomer bearing a cyclic carbonate pendant group, poly(VDF-co-MAF-cyCB), was synthesized via free radical copolymerization [1]. The MAF-cyCB monomer was prepared from 2-(trifluoromethyl)acryloyl chloride [1] . When loaded with LiClO₄ at an optimum cyclic carbonate-to-Li⁺ molar ratio of 5, the resulting solid polymer electrolyte exhibited an ionic conductivity of 2 × 10⁻⁴ S cm⁻¹ at room temperature, rising to >10⁻³ S cm⁻¹ at 80 °C, with a lithium transference number of 0.68 at 40 °C and an electrochemical stability window of 1.4–4.9 V vs Li/Li⁺ [1]. The CF₃ group contributes to the amorphous phase formation and lithium salt dissociation that underpins this performance.

Solid polymer electrolyte Ionic conductivity Fluorinated copolymer

Immersion Lithography Photoresist Performance: α-Trifluoromethylacrylate Copolymers Enable Low-Defect Patterning at 193 nm

United States Patent Application US20090280434 discloses that copolymers of alkali-soluble α-trifluoromethylacrylates with norbornene derivatives serve as effective additives in photoresist compositions for ArF immersion lithography (193 nm) [1]. The resist compositions incorporating these copolymers exhibit excellent water repellency and water slip properties during immersion exposure, and form patterns with few development defects [1]. The α-CF₃ group provides both transparency at 193 nm (essential for high-resolution patterning) and the appropriate dissolution contrast in alkaline developer. Non-fluorinated methacrylate-based resist additives do not deliver the same combination of water repellency and optical transparency at this critical wavelength.

Photoresist Immersion lithography 193 nm patterning

Physical Property Differentiation: Molecular Weight, Boiling Point, and Density Versus Acryloyl and Methacryloyl Chlorides

The physical properties of the target compound differ markedly from its non-fluorinated analogs due to the presence of the CF₃ group. The compound has a molecular weight of 158.50 g/mol, compared to 90.51 g/mol for acryloyl chloride (CAS 814-68-6) and 104.53 g/mol for methacryloyl chloride (CAS 920-46-7) [1] . The boiling point of the target compound is reported as 89–90 °C at atmospheric pressure (from synthesis literature) , positioning it between acryloyl chloride (75 °C) [1] and methacryloyl chloride (95–96 °C) . Density data for the target compound are not extensively published, but the calculated XLogP3 value of 2.3 indicates substantially higher lipophilicity than acryloyl chloride (XLogP3 ~0.5), which affects solvent partitioning behavior and handling requirements .

Physical properties Boiling point Molecular weight

High-Impact Application Scenarios for alpha-Trifluoromethylacryloyl Chloride (CAS 90715-73-4) Based on Verifiable Differentiation Evidence


Synthesis of Anionically Polymerizable Fluorinated Monomers for High-Molecular-Weight Specialty Polymers

Researchers synthesizing fluorinated acrylate monomers for anionic polymerization should prioritize the target acyl chloride as the monomer precursor. As demonstrated by Narita (Polymer Journal, 2011) [1], 2-trifluoromethylacrylates exhibit superior anionic polymerization reactivity compared to both acrylates and methacrylates. The target compound reacts quantitatively with fluorinated or non-fluorinated alcohols to yield the corresponding 2-trifluoromethylacrylate esters, which undergo anionic homopolymerization with organoaluminum initiators to afford polymers unattainable from methacrylate analogs. This route is critical for producing fluorinated homopolymers with molecular weights exceeding 10⁴ g/mol for applications in low-dielectric coatings, hydrophobic surfaces, and chemically resistant materials.

Formulation of High-Sensitivity 193 nm Immersion Photoresists for Advanced Semiconductor Nodes

Photoresist development teams working on ArF immersion lithography at the 45 nm node and below should incorporate α-trifluoromethylacrylate monomers—derived from the target acyl chloride—into their resist polymer designs. Patent US20090280434 [2] establishes that copolymers of α-trifluoromethylacrylates with norbornenes provide the water repellency, water slip, and low defectivity essential for immersion processing. The CF₃ group simultaneously ensures optical transparency at 193 nm and appropriate alkaline dissolution behavior. Non-fluorinated methacrylate analogs lack this combination of properties, making the target compound the enabling building block for next-generation resist formulations.

Development of Solid Polymer Electrolytes for Lithium-Metal Batteries

Battery materials groups pursuing solid polymer electrolytes with room-temperature ionic conductivity above 10⁻⁴ S cm⁻¹ should employ the target compound to synthesize 2-(trifluoromethyl)acrylate monomers bearing ion-solvating pendant groups. The work of Boujioui et al. (J. Mater. Chem. A, 2018) [3] demonstrates that copolymers incorporating such monomers, when doped with LiClO₄, deliver σ = 2 × 10⁻⁴ S cm⁻¹ at 25 °C and t_Li⁺ = 0.68. The CF₃ group contributes to lithium salt dissociation and amorphous phase stabilization. This scenario represents a tangible path to fluorinated polymer electrolytes competitive with liquid-electrolyte systems.

Rapid Derivatization of Weakly Nucleophilic Substrates via Enhanced Carbonyl Electrophilicity

Medicinal chemistry and agrochemical synthesis groups facing sluggish acylation reactions with sterically hindered or electronically deactivated nucleophiles (e.g., electron-deficient anilines, hindered secondary alcohols) should select the target compound over methacryloyl chloride. The Hammett σₘ difference of +0.61 units (CF₃: +0.54 vs CH₃: –0.07) [4] quantifies the substantially greater carbonyl electrophilicity of the target acyl chloride, which translates into faster reaction rates, higher conversions, and reduced need for excess reagent. This electronic activation is particularly valuable in late-stage functionalization of complex pharmaceutical intermediates where stoichiometry and yield are cost-critical.

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